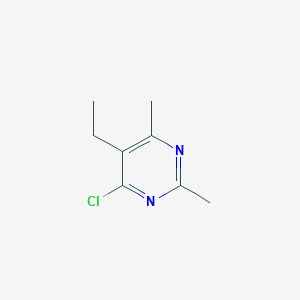

4-Chloro-5-ethyl-2,6-dimethylpyrimidine

Description

BenchChem offers high-quality 4-Chloro-5-ethyl-2,6-dimethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-ethyl-2,6-dimethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-ethyl-2,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-4-7-5(2)10-6(3)11-8(7)9/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADHSYWCRTYDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine"

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically detailed overview of the synthesis of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine, a key intermediate in pharmaceutical and agrochemical research. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and provide a framework for successful execution in a laboratory setting.

Introduction and Strategic Overview

4-Chloro-5-ethyl-2,6-dimethylpyrimidine is a substituted pyrimidine ring system. Halogenated pyrimidines, particularly chlorinated ones, are valuable precursors in organic synthesis. The chlorine atom at the C4 position acts as a versatile leaving group, readily displaced by nucleophiles. This reactivity allows for the introduction of a wide array of functional groups, making it a crucial building block for creating libraries of compounds in drug discovery programs. Its applications can be found in the development of kinase inhibitors and other biologically active molecules.

The synthetic strategy detailed herein is a robust and widely adopted two-step process. It begins with the construction of the core pyrimidine ring system, followed by a targeted chlorination to yield the final product. This approach ensures high yields and purity, essential for downstream applications.

An In-Depth Technical Guide to 4-Chloro-5-ethyl-2,6-dimethylpyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-ethyl-2,6-dimethylpyrimidine is a substituted pyrimidine that serves as a valuable intermediate in synthetic organic chemistry. Its strategic placement of reactive and modulating groups—a labile chlorine atom at the 4-position, an ethyl group at the 5-position, and two methyl groups at the 2- and 6-positions—makes it a versatile building block, particularly in the field of medicinal chemistry. The electron-deficient nature of the pyrimidine ring, enhanced by the chloro-substituent, renders the C4 position susceptible to nucleophilic aromatic substitution, which is the cornerstone of its synthetic utility. This guide provides a comprehensive overview of the chemical properties, a plausible and detailed synthetic pathway, expected reactivity, and potential applications of this compound, with a focus on its role in the development of kinase inhibitors.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including several FDA-approved drugs.[1] Its prevalence stems from its ability to engage in various biological interactions, often serving as a bioisostere for other aromatic systems, and its synthetic tractability allows for the creation of diverse chemical libraries.[2][3] Substituted pyrimidines are integral to the development of therapeutics across a range of disease areas, including oncology, infectious diseases, and neurological disorders.[4]

4-Chloro-5-ethyl-2,6-dimethylpyrimidine, with its unique substitution pattern, is a prime candidate for the synthesis of targeted therapeutics. The chloro group at the 4-position acts as a key reactive handle for introducing a variety of functionalities through nucleophilic substitution, a common strategy in the elaboration of pyrimidine-based drug candidates.[5]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine is essential for its effective use in research and development.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 137341-15-6 | [6] |

| Molecular Formula | C₈H₁₁ClN₂ | [6] |

| Molecular Weight | 170.64 g/mol | [7] |

| Appearance | Liquid (at room temperature) | [7] |

Spectroscopic Data (Predicted)

-

¹H NMR:

-

Ethyl group (CH₂): A quartet is expected in the range of 2.5-2.8 ppm.

-

Ethyl group (CH₃): A triplet is expected in the range of 1.1-1.3 ppm.

-

Methyl groups (at C2 and C6): Two distinct singlets are anticipated in the range of 2.4-2.7 ppm.

-

-

¹³C NMR:

-

C4 (C-Cl): The carbon bearing the chlorine is expected to appear in the range of 160-165 ppm.

-

C2 and C6: The two methyl-substituted carbons of the pyrimidine ring are expected in the range of 165-170 ppm.

-

C5: The carbon substituted with the ethyl group is anticipated around 120-125 ppm.

-

Ethyl and Methyl Carbons: Resonances for the ethyl and methyl carbons are expected in the aliphatic region (10-30 ppm).

-

-

Mass Spectrometry (EI):

-

Infrared (IR) Spectroscopy:

-

Characteristic peaks for C-H stretching of the alkyl groups would be observed around 2850-3000 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.[9]

-

A C-Cl stretching vibration would likely be present in the fingerprint region, typically between 600-800 cm⁻¹.

-

Synthesis and Purification

A robust and reproducible synthetic protocol is crucial for obtaining high-purity 4-Chloro-5-ethyl-2,6-dimethylpyrimidine for research and development purposes. The most plausible synthetic route involves a two-step process: the construction of the pyrimidine core followed by chlorination.

Synthesis of the Pyrimidinone Intermediate

The synthesis commences with the construction of the pyrimidine ring through the condensation of a β-dicarbonyl compound with an amidine.

Workflow for the Synthesis of 5-ethyl-2,6-dimethylpyrimidin-4-ol:

Caption: Synthesis of the pyrimidinone intermediate.

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the sodium ethoxide solution, add 3-ethyl-2,4-pentanedione followed by acetamidine hydrochloride.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid). The resulting precipitate, 5-ethyl-2,6-dimethylpyrimidin-4-ol, is collected by filtration, washed with cold ethanol, and dried.

Chlorination of the Pyrimidinone Intermediate

The hydroxyl group of the pyrimidinone is then converted to a chloro group using a suitable chlorinating agent.

Workflow for the Chlorination Step:

Caption: Chlorination of the pyrimidinone intermediate.

Experimental Protocol:

-

Reaction Setup: In a fume hood, suspend 5-ethyl-2,6-dimethylpyrimidin-4-ol in phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture to reflux for several hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice. The aqueous solution is then neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Chloro-5-ethyl-2,6-dimethylpyrimidine.

Chemical Reactivity and Synthetic Applications

The reactivity of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine is dominated by the chemistry of the chloropyrimidine core.

Nucleophilic Aromatic Substitution (SNAr)

The primary and most synthetically valuable reaction of this compound is the nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the inductive effect of the chlorine atom, makes the C4 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[4]

General Mechanism of SNAr:

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Common Nucleophiles and Their Products:

-

Amines: Reaction with primary or secondary amines yields 4-amino-substituted pyrimidines, which are common motifs in kinase inhibitors.

-

Alcohols/Phenols: In the presence of a base, alcohols and phenols can displace the chloride to form 4-alkoxy or 4-aryloxy pyrimidines.

-

Thiols: Thiolates react readily to form 4-thioether substituted pyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in 4-Chloro-5-ethyl-2,6-dimethylpyrimidine can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][12][13][14][15] This allows for the formation of a carbon-carbon bond at the 4-position, enabling the introduction of aryl, heteroaryl, or vinyl groups.

Experimental Protocol for a Typical Suzuki Coupling:

-

Reaction Setup: In a reaction vessel, combine 4-Chloro-5-ethyl-2,6-dimethylpyrimidine, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

-

Reaction: Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography.

Applications in Drug Discovery

The 4-chloro-5-substituted-pyrimidin-2-amine scaffold is a well-established core structure in the design of kinase inhibitors.[16][17] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ability to readily modify the 4-position of the pyrimidine ring through SNAr and cross-coupling reactions allows for the systematic exploration of the chemical space around the scaffold to optimize binding to the target kinase.

Safety and Handling

While a specific safety data sheet (SDS) for 4-Chloro-5-ethyl-2,6-dimethylpyrimidine is not widely available, based on data for structurally similar compounds such as 4-chloro-2,6-dimethylpyrimidine and 4-chloro-6-ethyl-5-fluoropyrimidine, the following precautions should be taken:[16][18][19]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloro-5-ethyl-2,6-dimethylpyrimidine is a valuable and versatile building block for organic synthesis, with significant potential in the field of medicinal chemistry. Its key feature is the reactive chloro group at the 4-position, which allows for a wide range of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This reactivity, combined with the privileged nature of the pyrimidine scaffold, makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of targeted kinase inhibitors. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for unlocking its full potential in drug discovery and other areas of chemical research.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Journal of the Chemical Society C: Organic. (1966). Pyrimidines. Part II.

-

PubChem. (n.d.). 4-Amino-5-chloro-2,6-dimethylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2,6-dimethylpyrimidine. Retrieved from [Link]

-

Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (n.d.). Retrieved from [Link]

- Arkivoc. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.

-

NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

- ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.

- ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.

- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- ResearchGate. (2009). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.

-

Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine Infrared Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-ethyl-2,6-dimethylpyrimidine. Retrieved from [Link]

-

IUCr. (n.d.). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]

- PubMed. (2024). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents.

- PubMed Central. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.

- PubMed. (2018). Design of two series of 1:1 cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids.

- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- Asian Journal of Chemistry. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. 4-Chloro-5-ethyl-2,6-dimethylpyrimidine | C8H11ClN2 | CID 54776187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-chloro-5-ethyl-2,6-dimethylpyrimidine | 1178504-57-8 [sigmaaldrich.com]

- 8. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. 4-Amino-5-chloro-2,6-dimethylpyrimidine | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. fishersci.com [fishersci.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. fishersci.com [fishersci.com]

- 19. aksci.com [aksci.com]

TQB3454 (CAS 1178504-57-8): A Technical Guide to a Novel Investigational Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Targeted Oncology

Core Mechanism of Action: Intercepting the Oncometabolic Cascade of Mutant IDH1

To appreciate the therapeutic rationale behind TQB3454, one must first understand the neomorphic activity of mutant IDH1.

Wild-Type vs. Mutant IDH1 Function

In normal physiology, the wild-type IDH1 enzyme, located in the cytoplasm and peroxisomes, plays a crucial role in cellular metabolism. It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), simultaneously reducing NADP+ to NADPH.[4] This reaction is a key component of the citric acid cycle and vital for cellular redox balance.

However, in several cancers—including approximately 20% of intrahepatic cholangiocarcinomas (CCA), as well as subsets of acute myeloid leukemia (AML) and gliomas—a recurrent somatic point mutation occurs in the IDH1 gene.[5][6] This mutation confers a new, abnormal enzymatic function (a neomorphic activity). Instead of producing α-KG, the mutant IDH1 enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[7]

The Oncogenic Role of 2-Hydroxyglutarate (2-HG)

The excessive accumulation of 2-HG is the central driver of oncogenesis in IDH1-mutant tumors. As a structural analog of α-KG, 2-HG competitively inhibits numerous α-KG-dependent dioxygenases. These enzymes are critical for a wide range of cellular processes, most notably epigenetic regulation. By inhibiting histone and DNA demethylases, 2-HG leads to widespread hypermethylation, which blocks cellular differentiation and promotes a proliferative, undifferentiated state conducive to cancer growth.[7]

TQB3454 is designed to selectively bind to and inhibit the mutant forms of the IDH1 enzyme.[8] This targeted inhibition blocks the production of 2-HG, thereby preventing its downstream oncogenic signaling.[7] The expected therapeutic outcome is the restoration of normal cellular differentiation processes and the subsequent inhibition of tumor cell proliferation.[7]

Caption: Biomarker-driven patient enrollment workflow for TQB3454 trials.

Future Outlook and Scientific Significance

TQB3454 represents a significant contribution to the growing arsenal of targeted therapies for cancers with specific metabolic vulnerabilities. Its development highlights several key themes in modern oncology:

-

Biomarker-Driven Therapy: The success of TQB3454 is entirely dependent on the accurate and routine molecular profiling of tumors, particularly cholangiocarcinoma, to identify the patient population with IDH1 mutations. [9]* Targeting Oncometabolism: It validates the therapeutic strategy of inhibiting enzymes with neomorphic, cancer-driving functions.

-

Addressing Unmet Needs: For patients with IDH1-mutant cholangiocarcinoma who have progressed after standard chemotherapy, targeted agents like TQB3454 offer a potential new standard of care where few options currently exist. [5][10] As data from the ongoing Phase 3 trial (NCT05987358) mature, the clinical utility, efficacy, and long-term safety of TQB3454 will be more clearly defined. Further research will also be necessary to understand potential mechanisms of acquired resistance and to explore rational combination strategies that may further enhance its anti-tumor activity. For drug development professionals, the trajectory of TQB3454 serves as a compelling case study in the successful translation of a fundamental discovery in cancer metabolism into a promising clinical-stage therapeutic.

References

-

Inhibition of cancer metabolism: a patent landscape. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

ESMO GI 2024丨袁家佳教授:TQB3454治疗IDH1突变胆管癌,未来可期. (2024). 肿瘤瞭望. Available at: [Link]

- Methods for preparing new IDH1 inhibitors. (n.d.). Google Patents.

-

TQB 3454. (2025). AdisInsight. Available at: [Link]

- Therapeutically active compounds and their methods of use. (n.d.). Google Patents.

- Pharmaceutical compositions of therapeutically active compounds. (n.d.). Google Patents.

-

Definition of IDH1 inhibitor TQB3454. (n.d.). National Cancer Institute. Available at: [Link]

-

The Drug Pipeline for Cholangiocarcinoma. (2022). The Oncology Pharmacist. Available at: [Link]

-

TQB-3454 by Chia Tai Tianqing Pharmaceutical Group for Bile Duct Cancer (Cholangiocarcinoma): Likelihood of Approval. (2024). GlobalData. Available at: [Link]

-

A Study to Evaluate the Tolerance, Efficacy and Pharmacokinetics of TQB3454 Tablets. (n.d.). ClinicalTrials.gov. Available at: [Link]

-

First targeted therapy for cholangiocarcinoma shows clinical benefit in phase III trial. (2019). European Society for Medical Oncology. Available at: [Link]

-

A Clinical Study of TQB3454 Tablets in the Treatment of Advanced Biliary Carcinoma. (n.d.). ClinicalTrials.gov. Available at: [Link]

-

Unique Molecular Profiles of Biliary Tract Cancers Drive Continued Development of Targeted Therapies. (2023). OncLive. Available at: [Link]

-

Clinical Outcomes After Progression on First-Line Therapies in IDH1 Mutated Versus Wild-Type Intrahepatic Cholangiocarcinoma Patients. (2023). National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. TQB 3454 - AdisInsight [adisinsight.springer.com]

- 2. TQB-3454 by Chia Tai Tianqing Pharmaceutical Group for Bile Duct Cancer (Cholangiocarcinoma): Likelihood of Approval [pharmaceutical-technology.com]

- 3. tct.ioncol.com [tct.ioncol.com]

- 4. US10449184B2 - Pharmaceutical compositions of therapeutically active compounds - Google Patents [patents.google.com]

- 5. onclive.com [onclive.com]

- 6. Clinical Outcomes After Progression on First-Line Therapies in IDH1 Mutated Versus Wild-Type Intrahepatic Cholangiocarcinoma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is TQB-3454 used for? [synapse.patsnap.com]

- 8. CareAcross [careacross.com]

- 9. sciencedaily.com [sciencedaily.com]

- 10. The Drug Pipeline for Cholangiocarcinoma - The Oncology Pharmacist [theoncologypharmacist.com]

"spectroscopic data of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine"

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloro-5-ethyl-2,6-dimethylpyrimidine, a substituted pyrimidine of interest to researchers in medicinal chemistry and materials science. Given the limited publicly available experimental spectra for this specific molecule, this document serves as a predictive guide based on foundational spectroscopic principles and comparative data from structurally related compounds. The methodologies and interpretations presented herein are designed to be a robust starting point for researchers and drug development professionals.

Molecular Structure and Predicted Spectroscopic Features

The structure of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine (C₈H₁₁ClN₂) is foundational to understanding its spectroscopic signature. The molecule consists of a central pyrimidine ring, a heterocyclic aromatic system, substituted with two methyl groups, an ethyl group, and a chlorine atom. This combination of alkyl and chloro substituents on the pyrimidine core will give rise to a distinct set of signals in various spectroscopic analyses.

Molecular Structure of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine

Caption: 2D structure of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for elucidating the hydrogen environments in a molecule. For 4-Chloro-5-ethyl-2,6-dimethylpyrimidine, we anticipate four distinct proton signals.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ethyl -CH₃ | ~1.2 | Triplet (t) | 3H |

| Methyl (C2) | ~2.4 | Singlet (s) | 3H |

| Methyl (C6) | ~2.5 | Singlet (s) | 3H |

| Ethyl -CH₂- | ~2.7 | Quartet (q) | 2H |

Causality Behind Predictions:

-

Ethyl Group: The ethyl group will present as a triplet for the terminal methyl protons, coupled to the adjacent methylene protons, and a quartet for the methylene protons, coupled to the methyl protons. The methylene protons are expected to be further downfield due to their proximity to the electron-withdrawing pyrimidine ring.

-

Methyl Groups: The two methyl groups attached to the pyrimidine ring are in different electronic environments. The methyl at C6 is adjacent to the ethyl-substituted carbon, while the methyl at C2 is between two nitrogen atoms. This will likely result in slightly different chemical shifts, both appearing as singlets as there are no adjacent protons.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. We expect to see eight distinct carbon signals for 4-Chloro-5-ethyl-2,6-dimethylpyrimidine, corresponding to each unique carbon atom.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl -C H₃ | ~14 |

| Methyl (C 2) | ~23 |

| Methyl (C 6) | ~25 |

| Ethyl -C H₂- | ~28 |

| C 5 | ~125 |

| C 4 | ~160 |

| C 2 | ~165 |

| C 6 | ~168 |

Causality Behind Predictions:

-

Alkyl Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum (0-50 ppm).[1]

-

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will be significantly downfield due to their aromaticity and the influence of the electronegative nitrogen and chlorine atoms. The carbon bearing the chlorine (C4) and the carbons flanked by nitrogens (C2 and C6) are expected to be the most deshielded.[1]

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

-

Set the spectral width to encompass the full range of expected carbon signals (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Notes |

| [M]⁺ | 170 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | 172 | Isotopic peak for ³⁷Cl |

Causality Behind Predictions:

-

Molecular Ion: The molecular weight of C₈H₁₁³⁵ClN₂ is 170.64 g/mol . The mass spectrum should show a molecular ion peak at m/z 170.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75%, ³⁷Cl: ~25%), a characteristic isotopic pattern will be observed for the molecular ion, with a peak at [M+2]⁺ (m/z 172) that is approximately one-third the intensity of the [M]⁺ peak.

-

Fragmentation: Common fragmentation pathways would involve the loss of the ethyl group (M-29), a methyl group (M-15), or a chlorine atom (M-35).

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane, methanol).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the compound from any impurities.

-

-

Mass Spectrometry:

-

Use electron ionization (EI) at 70 eV.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram.

-

Analyze the mass spectrum of that peak to determine the molecular ion and fragmentation pattern.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (alkyl) | 2850-3000 |

| C=N stretch (pyrimidine ring) | 1550-1650 |

| C-Cl stretch | 600-800 |

Causality Behind Predictions:

-

C-H Stretching: The sp³ hybridized C-H bonds of the methyl and ethyl groups will show characteristic stretching vibrations in the 2850-3000 cm⁻¹ region.

-

C=N Stretching: The C=N bonds within the pyrimidine ring will have strong absorptions in the 1550-1650 cm⁻¹ range, which is typical for aromatic C=N and C=C stretching.[2]

-

C-Cl Stretching: The C-Cl bond will exhibit a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

(n.d.). 3 - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2,6-dimethylpyrimidine. Retrieved from [Link]

-

Karthikeyan, J., et al. (2016). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. IUCrData, 1(6), x160979. Retrieved from [Link]

-

Sanyal, N. K., et al. (1976). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Section A, 84(5), 203-210. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2,6-dimethylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-ethyl-2,6-dimethylpyrimidine. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine. Retrieved from [Link]

- Ancy, T., et al. (2024). Structural, Spectroscopic, In Silico, And In Vitro Studies On 4-Amino-5-Chloro-2,6-Dimethylpyrimidine: A Potential Antimicrobial And Lung Cancer Drug.

-

NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]

- Ramasamy, R., & Ranjith kumar, R. (2016). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine.

-

ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Autechem. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min. Retrieved from [Link]

-

Chemdad. (n.d.). 4-AMINO-5-CHLORO-2,6-DIMETHYLPYRIMIDINE. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Chloro-5-ethyl-2,6-dimethylpyrimidine: A Versatile Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine, a substituted pyrimidine with significant potential as a building block in drug discovery and development. While specific research on this particular molecule is emerging, this document synthesizes information from closely related analogues and the broader class of chloropyrimidines to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Prominence of the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core structure of nucleobases such as cytosine, thymine, and uracil.[1] This inherent biological relevance has made pyrimidine derivatives a "privileged structure" in drug design, leading to a vast array of therapeutic agents with diverse pharmacological activities.[2] Substituted pyrimidines are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[1] The introduction of various functional groups onto the pyrimidine ring allows for the fine-tuning of its physicochemical properties and biological targets.

The subject of this guide, 4-Chloro-5-ethyl-2,6-dimethylpyrimidine, possesses a unique combination of substituents that make it an attractive starting point for the synthesis of novel bioactive compounds. The chloro group at the 4-position serves as a versatile handle for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities. The ethyl and dimethyl groups contribute to the molecule's lipophilicity and steric profile, which can influence its binding affinity and selectivity for biological targets.

Nomenclature and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.

IUPAC Name: 4-chloro-5-ethyl-2,6-dimethylpyrimidine[3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1178504-57-8 | |

| Molecular Formula | C₈H₁₁ClN₂ | |

| Molecular Weight | 170.64 g/mol | |

| Physical Form | Liquid | |

| Purity | Typically >95% |

Synthesis Strategies: Accessing the Chloropyrimidine Core

General Synthetic Approach: Ring Formation and Chlorination

A plausible synthetic route would start with the condensation of a β-dicarbonyl compound with a suitable amidine, followed by chlorination of the resulting pyrimidinone.

Protocol 1: Hypothetical Synthesis of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine

Step 1: Synthesis of 5-ethyl-2,6-dimethylpyrimidin-4(3H)-one

-

To a solution of sodium ethoxide in ethanol, add 3-ethyl-2,4-pentanedione.

-

To this mixture, add acetamidine hydrochloride and reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The resulting precipitate, 5-ethyl-2,6-dimethylpyrimidin-4(3H)-one, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Chlorination to yield 4-Chloro-5-ethyl-2,6-dimethylpyrimidine

-

Suspend the dried 5-ethyl-2,6-dimethylpyrimidin-4(3H)-one in phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.[4]

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield pure 4-Chloro-5-ethyl-2,6-dimethylpyrimidine.

Causality Behind Experimental Choices:

-

Base-catalyzed condensation: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the β-dicarbonyl compound, facilitating the nucleophilic attack on the amidine carbon.

-

Chlorinating agent: Phosphorus oxychloride is a standard and effective reagent for converting pyrimidinones and other heterocyclic ketones into their corresponding chloro derivatives.[5]

-

Catalyst in chlorination: The addition of a tertiary amine accelerates the chlorination reaction.[4]

Diagram 1: Hypothetical Synthetic Workflow

Caption: Hypothetical two-step synthesis of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine.

Spectroscopic Characterization

The structural elucidation of a newly synthesized compound relies on a combination of spectroscopic techniques. While experimental spectra for 4-Chloro-5-ethyl-2,6-dimethylpyrimidine are not available in the public domain, we can predict the expected spectral features based on its structure and data from analogous compounds.[6][7]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Singlet for the two methyl groups at the 2- and 6-positions (δ ≈ 2.4-2.6 ppm).- Quartet for the methylene protons of the ethyl group (δ ≈ 2.7-2.9 ppm).- Triplet for the methyl protons of the ethyl group (δ ≈ 1.2-1.4 ppm). |

| ¹³C NMR | - Resonances for the methyl carbons (δ ≈ 20-25 ppm).- Resonance for the methylene carbon of the ethyl group (δ ≈ 25-30 ppm).- Resonance for the methyl carbon of the ethyl group (δ ≈ 12-15 ppm).- Resonances for the pyrimidine ring carbons, with the carbon bearing the chlorine atom (C4) being significantly downfield. |

| Mass Spec. | - A molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |

| IR | - C-H stretching vibrations (aliphatic) around 2850-3000 cm⁻¹.- C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region.- C-Cl stretching vibration in the 600-800 cm⁻¹ region. |

Reactivity and Potential for Derivatization

The 4-chloro substituent is the most reactive site in 4-Chloro-5-ethyl-2,6-dimethylpyrimidine, making it an excellent electrophile for nucleophilic aromatic substitution (SₙAr) reactions. This reactivity allows for the facile introduction of a wide variety of functional groups at this position, creating a library of derivatives for biological screening.

Diagram 2: Reactivity and Derivatization Pathways

Caption: Key derivatization reactions of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine.

This chemical versatility is a cornerstone of its utility in drug discovery, enabling the exploration of structure-activity relationships (SAR). For instance, reaction with various amines can generate a series of 4-aminopyrimidine derivatives, a class of compounds known to possess a wide range of biological activities.[8]

Potential Applications in Drug Discovery

While direct biological data for 4-Chloro-5-ethyl-2,6-dimethylpyrimidine is limited, the extensive research on substituted pyrimidines provides a strong basis for predicting its potential therapeutic applications.

Kinase Inhibitors in Oncology

The pyrimidine scaffold is a well-established core in the design of kinase inhibitors for cancer therapy.[9] The ability to readily modify the 4-position of the pyrimidine ring allows for the introduction of substituents that can interact with the hinge region of the ATP-binding pocket of various kinases. The ethyl and dimethyl groups can be tailored to fit into specific hydrophobic pockets, potentially leading to potent and selective inhibitors.

Antimicrobial Agents

Pyrimidine derivatives have a long history as antimicrobial agents.[10] By introducing different pharmacophores at the 4-position, it is possible to develop novel compounds with activity against a range of bacteria and fungi. The lipophilic nature of the ethyl and methyl groups may enhance membrane permeability, a crucial factor for antimicrobial efficacy.

Central Nervous System (CNS) Active Agents

The pyrimidine core is also found in drugs targeting the CNS.[1] The ability to modulate the physicochemical properties of 4-Chloro-5-ethyl-2,6-dimethylpyrimidine through derivatization could lead to the discovery of new agents for treating neurological and psychiatric disorders.

Conclusion and Future Perspectives

4-Chloro-5-ethyl-2,6-dimethylpyrimidine represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, albeit not yet published, synthesis and the reactivity of its 4-chloro position provide a robust platform for the generation of diverse chemical libraries. While further research is needed to fully elucidate its biological activity profile, the wealth of data on related pyrimidine derivatives strongly suggests its potential in developing novel therapeutics, particularly in the areas of oncology, infectious diseases, and CNS disorders. This guide serves as a foundational resource to stimulate further investigation into this promising chemical entity.

References

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-5-ethyl-2,6-dimethylpyrimidine. PubChem. Retrieved from [Link]

- Patel, R. V., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 969894.

- Ancy, T., et al. (2024). Structural, Spectroscopic, In Silico, And In Vitro Studies On 4-Amino-5-Chloro-2,6-Dimethylpyrimidine: A Potential Antimicrobial And Lung Cancer Drug. Journal of Molecular Structure, 1301, 137343.

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-2,6-dimethylpyrimidine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-5-chloro-2,6-dimethylpyrimidine. PubChem. Retrieved from [Link]

- Brien, M. O., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(18), 4502–4505.

- Jafar, N. N. A., et al. (2023). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Egyptian Journal of Chemistry, 66(1), 27-34.

- Kogon, I. C., et al. (1963). 2-Chloropyrimidine. Organic Syntheses, Coll. Vol. 4, p.182.

- Khan, K. M., et al. (2023). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 28(1), 336.

- CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine. (2011).

- A kind of synthetic method of 4, 6-dichloro-2-methylthio-5-nitropyrimidine. (2018).

- Guchhait, S. K., & Chaudhary, P. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.

- El-Sayed, M. A. A., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1169–1191.

- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.

- Jafar, N. N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(4), 1836-1845.

- Rajam, A., et al. (2016). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate.

-

Pharmaffiliates. (n.d.). CAS No : 137234-74-3 | Product Name : 4-Chloro-6-ethyl-5-fluoropyrimidine. Pharmaffiliates. Retrieved from [Link]

- Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.

- Ghorab, M. M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 99(11), 100748.

- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6296.

- Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789–792.

-

NIST. (n.d.). Pyrimidine, 2,4-dimethyl-. NIST WebBook. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chloro-5-ethyl-2,6-dimethylpyrimidine | C8H11ClN2 | CID 54776187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 5. CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-5-chloro-2,6-dimethylpyrimidine | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. veterinaria.org [veterinaria.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Core Starting Materials for Substituted Pyrimidine Synthesis

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and holds a privileged position in medicinal chemistry and drug development.[1][2][3][4] As an essential component of nucleobases—cytosine, thymine, and uracil—it is fundamental to the structure of DNA and RNA.[1][3] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of therapeutic agents with a vast range of applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3][5] The versatility of the pyrimidine ring system allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[4] This guide provides an in-depth exploration of the principal starting materials for the synthesis of substituted pyrimidines, focusing on the underlying chemical logic and providing practical, field-proven insights for researchers and professionals in drug development.

Pillar 1: The Principal Synthesis - Condensation of N-C-N and C-C-C Fragments

The most classical and widely employed strategy for constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) unit.[6] This approach offers a high degree of flexibility in accessing a diverse array of substituted pyrimidines.

The C-C-C Fragment: β-Dicarbonyl Compounds and Their Equivalents

The quintessential three-carbon component in pyrimidine synthesis is a β-dicarbonyl compound or a synthetic equivalent. The electrophilic nature of the carbonyl carbons and the nucleophilicity of the enolizable central carbon are key to the cyclization process.

-

β-Diketones: Symmetrical or unsymmetrical β-diketones are common starting materials that lead to the formation of pyrimidines with substituents at the 4- and 6-positions.

-

β-Ketoesters: The use of β-ketoesters, such as ethyl acetoacetate, allows for the introduction of a hydroxyl or a leaving group (from the ester) at either the 4- or 6-position of the pyrimidine ring, which can be further functionalized.[7][8]

-

Malonic Esters: Malonic esters can be used to synthesize pyrimidines with hydroxyl groups at both the 4- and 6-positions.

-

α,β-Unsaturated Ketones (Chalcones): These compounds serve as valuable β-dicarbonyl equivalents.[8] The Michael addition of the N-C-N fragment to the enone system initiates the cyclization cascade.[8]

The N-C-N Fragment: Amidines, Guanidines, Ureas, and Thiouras

The choice of the N-C-N fragment is crucial as it dictates the nature of the substituent at the 2-position of the resulting pyrimidine.

-

Amidines: The condensation of amidines with β-dicarbonyl compounds is famously known as the Pinner pyrimidine synthesis.[9] This reaction is a robust method for preparing 2-substituted pyrimidines.[7] The reaction can be catalyzed by either acid or base.[9]

-

Guanidines: Employing guanidine as the N-C-N fragment leads to the formation of 2-aminopyrimidines, a common motif in pharmacologically active molecules.[7]

-

Ureas and Thiouras: Urea and thiourea react with β-dicarbonyl compounds to yield 2-pyrimidinones (or 2-hydroxy-pyrimidines) and 2-thiopyrimidines (or 2-mercapto-pyrimidines), respectively.[7][10] These functional groups are valuable handles for further synthetic transformations.

Visualizing the Core Logic: The Pinner Synthesis Mechanism

The following diagram illustrates the generally accepted mechanism for the Pinner synthesis, showcasing the key condensation and cyclization steps.

Caption: Generalized workflow of the Pinner pyrimidine synthesis.

Pillar 2: Multicomponent Reactions - The Power of Convergence

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, convergent step. The Biginelli reaction is a prime example of an MCR for pyrimidine synthesis.[7]

The Biginelli Reaction: A One-Pot Synthesis of Dihydropyrimidines

First reported in 1891, the Biginelli reaction is an acid-catalyzed, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[11][12][13] This reaction provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are themselves biologically active and can be readily oxidized to the corresponding pyrimidines.[14]

The key advantages of the Biginelli reaction include its operational simplicity, the use of readily available starting materials, and the ability to generate molecular diversity.[12]

Visualizing the Convergent Power: The Biginelli Reaction Mechanism

The following diagram outlines a plausible mechanistic pathway for the Biginelli reaction.

Caption: Key steps in the Biginelli multicomponent reaction.

Data Presentation: A Comparative Overview of Starting Materials

The following table summarizes the relationship between the choice of starting materials and the resulting pyrimidine substitution pattern.

| C-C-C Fragment | N-C-N Fragment | Resulting Pyrimidine Core Structure | Substituent at C2 | Substituents at C4/C6 |

| β-Diketone | Amidine | 2,4,6-Trisubstituted Pyrimidine | R-group from amidine | R-groups from diketone |

| β-Ketoester | Guanidine | 2-Amino-4-hydroxy-6-substituted Pyrimidine | Amino (-NH₂) | Hydroxy (-OH) and R-group |

| Malonic Ester | Urea | 2,4,6-Trihydroxypyrimidine (Barbituric Acid) | Hydroxy (-OH) | Hydroxy (-OH) |

| α,β-Unsaturated Ketone | Thiourea | 2-Thio-4,6-disubstituted Pyrimidine | Thiol (-SH) | R-groups from enone |

| Aldehyde & β-Ketoester | Urea | 3,4-Dihydropyrimidin-2(1H)-one (DHPM) | Oxo (=O) | R-groups from aldehyde & ketoester |

Experimental Protocols: Foundational Methodologies

The following protocols are illustrative examples of the core synthetic strategies discussed. Researchers should always first consult primary literature for specific substrate scope and safety information.

Protocol 1: Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine

Reaction: Condensation of Acetylacetone with Benzamidine Hydrochloride

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzamidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol.

-

Base Addition: Add a base, for example, sodium ethoxide (1.1 eq), to the solution to generate the free amidine in situ.

-

Dicarbonyl Addition: To the stirred solution, add acetylacetone (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the desired 2-phenyl-4,6-dimethylpyrimidine.

Protocol 2: Biginelli Reaction for a Dihydropyrimidinone

Reaction: Three-Component Condensation of Benzaldehyde, Ethyl Acetoacetate, and Urea

-

Mixing Components: In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.2 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid or a Lewis acid like ytterbium(III) triflate.

-

Reaction: Heat the mixture to reflux with stirring for several hours. The product often precipitates from the reaction mixture upon cooling.

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product, 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one, is often pure enough for subsequent steps. Further purification can be achieved by recrystallization.

Conclusion: A Foundation for Innovation

The synthesis of substituted pyrimidines is a mature yet continually evolving field. The classical strategies, such as the Pinner synthesis and the Biginelli reaction, remain highly relevant and provide a robust foundation for accessing a wide range of pyrimidine derivatives.[9][11] Understanding the interplay between the core starting materials—the β-dicarbonyl and N-C-N fragments—is paramount for the rational design and synthesis of novel pyrimidine-based compounds. As the demand for new therapeutic agents continues to grow, a deep appreciation of these fundamental synthetic principles will empower researchers to innovate and contribute to the future of medicine.

References

-

Current Chemistry Letters. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

-

Slideshare. Pinner pyrimidine synthesis. [Link]

-

ResearchGate. (2024). Synthesis of Novel Substituted Guanidines and Pyrimidines Using Pyridinium and Methanaminium Salts in Water as a Green Solvent. [Link]

-

Taylor & Francis Online. (2019). One-pot, solvent-free synthesis via Biginelli reaction: Catalyst-free and new recyclable catalysts. [Link]

-

YouTube. (2021). Preparation of Dihydropyrimidone. [Link]

-

National Center for Biotechnology Information. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. [Link]

-

Journal of the American Chemical Society. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. [Link]

-

Organic Chemistry Portal. Pinner Reaction. [Link]

-

Wikipedia. Pyrimidine. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

-

World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. [Link]

-

Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

PubMed. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. [Link]

-

JETIR. (2019). SYNTHESIS AND CHARACTERIZATION OF NOVEL TRISUBSTITUTED PYRIMIDINE DERIVATIVES FROM CHALCONES. [Link]

-

IJSAT. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]

-

MDPI. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

-

National Center for Biotechnology Information. (2016). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]

-

IRJMETS. (2024). REVIEW ON PYRIMIDINE. [Link]

-

SciSpace. (2002). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. [Link]

-

Der Pharma Chemica. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. [Link]

-

National Center for Biotechnology Information. (2022). Recent Advances in Pyrimidine-Based Drugs. [Link]

-

Organic Chemistry Portal. Biginelli Reaction. [Link]

-

Taylor & Francis Online. (2024). Discovery of bis-chalcones and bis-pyrimidines as potential urease inhibitors: from synthesis to computational insights. [Link]

-

Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]

-

Organic & Biomolecular Chemistry. (2020). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis, Characterization of Some New Heterocycles bearing benzofuran Moiety. [https://www.rjpbcs.com/pdf/2013_4(3)/[15].pdf]([Link]15].pdf)

-

MDPI. (2021). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. wjarr.com [wjarr.com]

- 4. irjmets.com [irjmets.com]

- 5. ijsat.org [ijsat.org]

- 6. bu.edu.eg [bu.edu.eg]

- 7. Pyrimidine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 10. jetir.org [jetir.org]

- 11. tandfonline.com [tandfonline.com]

- 12. scispace.com [scispace.com]

- 13. Biginelli Reaction [organic-chemistry.org]

- 14. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jchemrev.com [jchemrev.com]

Introduction: The Pyrimidine Core and the Strategic Importance of 4-Chloro Substitution

An In-Depth Technical Guide to the Reactivity of 4-Chloropyrimidines for Drug Discovery Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biological molecules and a vast array of therapeutic agents.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[4] For drug development professionals, the synthetic versatility of the pyrimidine ring allows for extensive structural modifications, making it a privileged scaffold in the design of novel drugs targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[5][6]

Within this class of heterocycles, 4-chloropyrimidines have emerged as exceptionally valuable intermediates.[7][8] The chlorine atom at the C4 position acts as a versatile leaving group, readily participating in a variety of transformations. This reactivity is a direct consequence of the electron-deficient nature of the pyrimidine ring, where the two nitrogen atoms withdraw electron density, activating the carbon positions—particularly C4 and C6—towards nucleophilic attack.[9][10] This guide provides a comprehensive overview of the synthesis, reactivity, and application of 4-chloropyrimidines, offering field-proven insights and detailed protocols for researchers in drug discovery.

Synthesis of 4-Chloropyrimidine Building Blocks

The reliable synthesis of 4-chloropyrimidines is the crucial first step for their use in drug development. The most prevalent and industrially scalable method involves the chlorination of the corresponding pyrimidin-4-one precursors.

Causality of Reagent Choice: Why POCl₃?

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction proceeds by converting the pyrimidin-4-one, which exists in tautomeric equilibrium with its 4-hydroxypyrimidine form, into a chloropyrimidine. The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion. The use of amines or their hydrochlorides, such as N,N-dimethylaniline, is often employed to improve yields.[11]

A common industrial challenge is the work-up procedure. Traditional methods involving quenching the reaction mixture with ice-water can be hazardous on a large scale due to the highly exothermic reaction of excess POCl₃ with water.[11] Modern protocols often involve distilling the excess POCl₃ and then adding a solvent that dissolves the chloropyrimidine product but not the amine hydrochloride byproduct, allowing for simpler and safer separation.[11]

General Synthetic Protocol: From Pyrimidin-4-one to 4-Chloropyrimidine

Objective: To synthesize a 4-chloropyrimidine from its corresponding pyrimidin-4-one precursor.

Materials:

-

Pyrimidin-4-one derivative

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diethylaniline (optional, as a catalyst)

-

Toluene (or another suitable non-polar solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the pyrimidin-4-one derivative in an excess of phosphorus oxychloride (POCl₃).

-

Catalyst Addition: Add a catalytic amount of N,N-diethylaniline to the mixture.

-

Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Removal of Excess Reagent: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure.

-

Work-up: Cautiously pour the residue onto crushed ice. The pH of the aqueous solution should be adjusted to ~7-8 with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloropyrimidine product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as needed.

Core Reactivity: Nucleophilic Aromatic Substitution (S_N_Ar)

The primary mode of reactivity for 4-chloropyrimidines is Nucleophilic Aromatic Substitution (S_N_Ar). The electron-withdrawing nature of the ring nitrogens makes the pyrimidine ring highly susceptible to attack by nucleophiles, with the C4 and C6 positions being the most electrophilic.[10]

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the facility of the reaction.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irjmets.com [irjmets.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. CAS 17180-93-7: 4-Chloropyrimidine | CymitQuimica [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery

An In-depth Technical Guide:

Introduction: The Pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrimidine ring system is a foundational six-membered heterocycle containing two nitrogen atoms at positions 1 and 3.[1][2] This scaffold is of immense interest in medicinal chemistry, primarily because it is an essential component of all living matter, forming the structural basis for nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][3][4] This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and cellular components, making them a "privileged scaffold" in drug design.[5]

The synthetic accessibility and structural versatility of the pyrimidine core have enabled the development of a vast library of derivatives.[1][6] These compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[1][7][8] The pyrimidine ring can also serve as a bioisostere for phenyl and other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[7][9] This guide provides a detailed exploration of the major biological activities of substituted pyrimidines, complete with mechanistic insights, structure-activity relationships, quantitative data, and validated experimental protocols to aid researchers in the field of drug discovery.

Anticancer Activity: Targeting the Hallmarks of Cancer

Substituted pyrimidines are a cornerstone of modern cancer chemotherapy.[3][10] Their anticancer properties stem from diverse mechanisms of action that interfere with critical pathways for cancer cell proliferation, survival, and metastasis.[4]

Mechanism of Action: Beyond Antimetabolites

While early pyrimidine-based drugs like 5-Fluorouracil (5-FU) function as antimetabolites that disrupt nucleic acid synthesis, newer derivatives employ more targeted mechanisms.[3][10]

2.1.1 Protein Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many cancers.[11] Pyrimidine derivatives have been successfully developed as ATP-competitive inhibitors that block the activity of key oncogenic kinases.[3][12] A prominent example is their role as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) in non-small-cell lung cancer (NSCLC).[13] These inhibitors bind to the ATP pocket of the EGFR kinase domain, preventing downstream signaling that drives tumor growth.[13] Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, are particularly effective as they mimic the adenine ring of ATP, allowing for strong binding interactions in the kinase hinge region.[14]

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based kinase inhibitors.

2.1.2 Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. Drugs like Trimethoprim selectively inhibit bacterial DHFR, demonstrating the therapeutic potential of this target.[1] In cancer, inhibiting DHFR starves rapidly dividing cells of the building blocks needed for DNA replication.

2.1.3 Other Mechanisms: Certain pyrimidine derivatives, such as Monastrol, inhibit the mitotic kinesin Eg5, an enzyme essential for the formation of the bipolar mitotic spindle, leading to cell cycle arrest and apoptosis.[2]

Structure-Activity Relationship (SAR) Insights

For pyrimidine-based kinase inhibitors, SAR studies reveal key structural requirements for potent activity. For instance, in anaplastic lymphoma kinase (ALK) inhibitors, specific substitutions on the pyrimidine ring are crucial for binding to the enzyme's active site.[15] The strategic placement of amine groups, halogens, and other moieties can enhance binding affinity and selectivity for the target kinase.[9][15]

Data Spotlight: Potency of Pyrimidine-Based Anticancer Agents

The efficacy of anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug required to inhibit a biological process by 50%.

| Compound Class | Target Cell Line | IC₅₀ (nM) | Reference |

| Pyrimidine-Pyrazine-Oxazoles | MCF-7 (Breast) | Varies | [7] |

| Indolyl-Pyrimidine Derivatives | HepG2 (Liver) | Varies | [1] |

| Pyrimidine-Sulfonamides | EGFR L858R/T790M | 6.91 | [7] |

| 2,4,6-Trisubstituted Pyrimidines | HCT116 (Colon) | 29.40 µM | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the preliminary anticancer activity of new compounds by measuring cell viability.[11][16]

Principle: Viable cells with active mitochondria contain dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan precipitate. This formazan is then solubilized, and its concentration, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[16][17]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test pyrimidine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[18] Pyrimidine derivatives have long been a source of effective antimicrobial drugs.[1][19]

Mechanism of Action

3.1.1 Inhibition of Dihydrofolate Reductase (DHFR): A well-established mechanism for pyrimidine-based antibacterials is the inhibition of bacterial DHFR.[1] Compounds like Trimethoprim show high selectivity for the bacterial enzyme over its mammalian counterpart, leading to the disruption of folic acid synthesis and subsequent inhibition of bacterial growth.[1]

Spectrum of Activity

Substituted pyrimidines have demonstrated a broad spectrum of activity, including potent effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[1] Certain derivatives also exhibit significant antifungal activity.[2][19]

Data Spotlight: Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20]

| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |

| Indolyl-pyrimidine derivatives | S. aureus | Varies | [1] |

| Indolyl-pyrimidine derivatives | E. coli | Varies | [1] |

| 2,4,6-trisubstituted pyrimidines | B. pumilus | Varies | [1] |

| Novel pyrimidine derivatives | K. pneumonia | Varies | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[20][21]

Principle: A standardized inoculum of a target microorganism is exposed to serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The MIC is determined as the lowest concentration that inhibits visible growth.[20][22]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the pyrimidine compound. Perform serial twofold dilutions in a 96-well plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Culture the target bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[22] Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Result Interpretation: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. A microplate reader can also be used to measure absorbance for a more quantitative result.[23]